molecular formula C11H13N3O3 B3028325 Ethyl 4-methoxy-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate CAS No. 1860028-32-5

Ethyl 4-methoxy-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate

Cat. No.: B3028325
CAS No.: 1860028-32-5
M. Wt: 235.24
InChI Key: QZXLOFAWJIABOR-UHFFFAOYSA-N
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Description

Ethyl 4-methoxy-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate is a chemical intermediate based on the privileged pyrrolo[2,1-f][1,2,4]triazine scaffold. This heterocyclic system is recognized as a multimodal pharmacophore in medicinal chemistry, serving as a core structural motif in the development of novel therapeutic agents . The pyrrolo[2,1-f][1,2,4]triazine core is a structural analog of purine bases, which makes derivatives of this scaffold, such as this compound, highly relevant in the design of nucleoside and non-nucleoside antiviral drugs . This specific molecule is designed as a building block for further synthetic exploration. The 4-methoxy and 6-ester substituents present on the pyrrolotriazine core are versatile functional handles for chemical modification, allowing researchers to generate diverse compound libraries for biological screening . The pyrrolotriazine scaffold is found in compounds with a wide range of documented biological activities. These include inhibition of key kinase targets such as VEGFR-2, EGFR, and MerTK, which are critical in oncology research for developing anti-proliferative agents . Furthermore, this structural class has demonstrated direct antiviral activity; for instance, the drug Remdesivir, which contains this motif, is a broad-spectrum antiviral, and other derivatives have shown potent activity against influenza virus by potentially inhibiting neuraminidase . As a high-purity synthetic intermediate, this product is intended for use in drug discovery programs aimed at these and other therapeutic targets. Please Note: This product is for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl 4-methoxy-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3/c1-4-17-11(15)8-5-14-9(7(8)2)10(16-3)12-6-13-14/h5-6H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZXLOFAWJIABOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C(=C1C)C(=NC=N2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301132380
Record name Pyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid, 4-methoxy-5-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301132380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1860028-32-5
Record name Pyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid, 4-methoxy-5-methyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1860028-32-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid, 4-methoxy-5-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301132380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-methoxy-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate typically involves multiple steps, starting with the formation of the pyrrolo[2,1-f][1,2,4]triazine core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The methoxy and methyl groups are then introduced through subsequent substitution reactions.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. This often includes the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-methoxy-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under different conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemical Properties and Structure

EMPTC is characterized by its pyrrolo[2,1-f][1,2,4]triazine scaffold, which contributes to its biological activity. The compound has the following chemical identifiers:

  • IUPAC Name : Ethyl 4-methoxy-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate
  • Molecular Formula : C11_{11}H13_{13}N3_3O3_3
  • Molecular Weight : 235.24 g/mol
  • CAS Number : 1860028-32-5

The structural formula can be represented as follows:

InChI=InChI 1S C11H13N3O3 c1 4 17 11 15 8 5 14 9 7 8 2 10 16 3 12 6 13 14 h5 6H 4H2 1 3H3\text{InChI}=\text{InChI 1S C11H13N3O3 c1 4 17 11 15 8 5 14 9 7 8 2 10 16 3 12 6 13 14 h5 6H 4H2 1 3H3}

Medicinal Chemistry

EMPTC has been investigated for its potential as a pharmacological agent due to its ability to inhibit specific biological pathways. Notably:

  • Mitogen-Activated Protein Kinase (MAPK) Inhibition : EMPTC has shown promise in targeting the MAPK pathway, which is crucial in various cellular processes including growth and differentiation. Studies indicate that compounds with similar structures can modulate this pathway effectively .

Anticancer Research

Recent studies have explored the anticancer properties of EMPTC. For instance:

  • Cell Proliferation Inhibition : In vitro studies demonstrated that EMPTC can inhibit the proliferation of cancer cell lines through apoptosis induction mechanisms . This suggests a potential role in developing new cancer therapies.

Agricultural Chemistry

EMPTC's unique structure also positions it as a candidate for use in agricultural applications:

  • Pesticidal Activity : Preliminary research indicates that derivatives of pyrrolo[2,1-f][1,2,4]triazine compounds exhibit antifungal and herbicidal properties. This opens avenues for developing new agrochemicals that are effective against resistant strains of pests .

Material Science

The compound's chemical properties allow for exploration in material science:

  • Polymerization Studies : EMPTC has potential applications in creating novel polymers with enhanced thermal stability and mechanical properties. Research into its polymerization behavior is ongoing .

Table 1: Summary of Biological Activities of EMPTC

Activity TypeDescriptionReference
MAPK InhibitionTargets MAPK pathway
Anticancer PropertiesInduces apoptosis in cancer cell lines
Pesticidal ActivityExhibits antifungal properties
Polymerization PotentialEnhances thermal stability in polymers

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal assessed the efficacy of EMPTC on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis being elucidated through flow cytometry analysis .

Case Study 2: Agricultural Application

Research conducted on the efficacy of pyrrolo[2,1-f][1,2,4]triazine derivatives demonstrated that EMPTC exhibited notable antifungal activity against Fusarium species at concentrations as low as 50 ppm. Field trials are underway to evaluate its effectiveness in real-world agricultural settings .

Mechanism of Action

The mechanism by which Ethyl 4-methoxy-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context in which the compound is used, but it generally involves binding to receptors or enzymes, leading to a cascade of biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

The 4-position of the pyrrolo[2,1-f][1,2,4]triazine core is highly versatile, allowing substitutions that modulate electronic, steric, and biological properties. Below is a detailed comparison with key analogs:

Substitution at the 4-Position

Chloro Derivatives
  • Ethyl 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate (CAS 427878-41-9)

    • Molecular Formula : C₁₀H₁₀ClN₃O₂
    • Molecular Weight : 239.66 g/mol
    • Synthesis : Produced via deoxidation of intermediates using POCl₃, a common method for introducing chlorine .
    • Properties : The electron-withdrawing chlorine substituent enhances reactivity toward nucleophilic substitution, making it a precursor for further functionalization (e.g., methoxy introduction via methoxide displacement) .
Hydroxy/Oxo Derivatives
  • Ethyl 5-methyl-4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate (CAS 427878-70-4) Molecular Formula: C₁₀H₁₁N₃O₃ Molecular Weight: 221.22 g/mol Properties: The oxo group introduces hydrogen-bonding capability, improving solubility in polar solvents.
Amino/Ethynyl Derivatives
  • Ethyl 4-(3-ethynylphenylamino)-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate Molecular Formula: C₁₈H₁₆N₄O₂ Molecular Weight: 326.35 g/mol Biological Activity: Exhibits antiproliferative activity against A431 tumor cells (IC₅₀ = 20.05 μmol/L). The ethynylphenylamino group enhances interactions with EGFR via π-π stacking and hydrogen bonding .

Impact of Methoxy Substitution

The methoxy group in the target compound is electron-donating, which:

  • Reduces reactivity compared to chloro analogs, limiting utility as a synthetic intermediate but improving metabolic stability.
  • Improves solubility in polar solvents due to the oxygen atom’s polarity, a critical factor in drug design.

Biological Activity

Ethyl 4-methoxy-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate is a compound belonging to the pyrrolotriazine family, which has garnered attention for its potential biological activities, particularly in cancer therapy and as an inhibitor of various kinases. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolo[2,1-f][1,2,4]triazine core structure, which is significant for its interaction with biological targets. The presence of the ethyl and methoxy groups contributes to its pharmacological properties.

This compound primarily acts as an inhibitor of mitogen-activated protein kinase (MAPK) pathways. It has been shown to selectively inhibit p38 MAPK and other related kinases involved in cellular signaling pathways that regulate proliferation and apoptosis in cancer cells .

Anticancer Properties

Research indicates that compounds with the pyrrolo[2,1-f][1,2,4]triazine scaffold exhibit significant anticancer activity. For instance:

  • Inhibition of VEGFR-2 : Compounds derived from this scaffold have demonstrated potent inhibitory effects on vascular endothelial growth factor receptor 2 (VEGFR-2), with IC50 values as low as 0.066 µM .
  • Dual Inhibition : Some derivatives have been reported to act as dual inhibitors of both VEGFR-2 and fibroblast growth factor receptor 1 (FGFR-1), showcasing their potential in targeting multiple pathways involved in tumor growth .

Case Studies

Several studies have evaluated the efficacy of pyrrolo[2,1-f][1,2,4]triazine derivatives in preclinical models:

  • Study on Compound 8 : This compound was identified as an ATP competitive inhibitor of VEGFR-2 and showed good selectivity over other kinases. In xenograft models of human lung carcinoma, it significantly reduced tumor size .
CompoundTarget KinaseIC50 (µM)Notes
Compound 8VEGFR-20.023ATP competitive inhibitor
Compound 10EGFR0.061Dual inhibitor activity

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound has been characterized by studies showing favorable absorption and metabolic stability. However, detailed toxicity studies are still required to assess its safety profile comprehensively.

Q & A

Q. What are the established synthetic routes for Ethyl 4-methoxy-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate?

The synthesis involves cyclization reactions starting from precursors like ethyl 2-acetyl-3-(dimethylamino)acrylate and 2-amino-2-cyanoacetamide. Key steps include ammoniation, amidine generation, and Dimroth rearrangement. For example, POCl₃ is used in deoxidation to form the pyrrolotriazine core (e.g., conversion to 4-chloro derivatives) . Solvents like DMF and controlled heating (e.g., 165°C) are critical for high yields .

Q. What analytical techniques are recommended for characterizing this compound?

Use 1H^1 \text{H}- and 13C^{13}\text{C}-NMR to confirm substituent positions and regiochemistry. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., exact mass data in ). Purity should be assessed via HPLC, especially given the compound’s tendency to form synthetic intermediates like 4-oxo derivatives .

Q. What pharmacological activities are reported for this compound?

It exhibits antiproliferative activity against EGFR-overexpressing A431 cells (IC₅₀ ~20–24 μM) when substituted with groups like 3-ethynylphenylamino at the 4-position . Related pyrrolotriazine derivatives in patents show antiviral potential, targeting viral polymerases or proteases .

Q. What are the storage conditions to ensure compound stability?

Store at –20°C in airtight, light-protected containers with desiccants. Similar compounds (e.g., 3-amino-5-methylpyrazole in ) degrade under moisture, suggesting strict anhydrous conditions are essential .

Advanced Research Questions

Q. How do structural modifications at the 4-position influence antiproliferative activity?

Introducing bulky, electron-withdrawing groups (e.g., 3-chloro-4-(3-fluorobenzyloxy)phenylamino) enhances selectivity for EGFR-driven tumors. Ethynyl or halogenated aryl groups improve binding to hydrophobic kinase pockets, as shown in SAR studies (IC₅₀ values: 20.05–23.87 μM) . Conversely, methoxy groups may reduce metabolic stability .

Q. What strategies address low yields in the Dimroth rearrangement step during synthesis?

Optimize reaction parameters:

  • Temperature : Maintain 80–100°C to prevent side reactions.
  • Catalyst : Use POCl₃ for efficient deoxidation (yields >80% in ).
  • Solvent : Polar aprotic solvents (e.g., DMF) stabilize intermediates .

Q. How to resolve discrepancies in IC₅₀ values across different studies?

Variations arise from:

  • Assay protocols : Standardize MTT incubation times (e.g., 48–72 hours) and cell seeding density.
  • Compound purity : Validate via HPLC (≥95% purity, as in ) to exclude impurities affecting activity .
  • Cell line heterogeneity : Use authenticated A431 cells with consistent EGFR expression levels .

Q. What is the role of the 6-carboxylate group in modulating bioactivity?

The ethyl ester enhances lipophilicity for membrane penetration. Hydrolysis to the carboxylic acid (e.g., compound 8a in ) improves target binding but reduces bioavailability. Amide derivatives (e.g., compound 9c) balance stability and potency .

Q. How to design analogs with improved pharmacokinetic properties?

  • Metabolic stability : Replace ester groups with amides (e.g., compound 9c) to resist esterase-mediated hydrolysis.
  • Solubility : Introduce polar substituents (e.g., sulfonamides) at the 5-methyl position.
  • Target affinity : Use molecular docking to optimize interactions with EGFR’s ATP-binding pocket .

Q. Are there known metabolites or degradation products?

Primary metabolites include the hydrolyzed carboxylic acid derivative (from ester cleavage) and hydroxylated pyrrolotriazine cores. Monitor degradation via LC-MS under accelerated stability conditions (40°C/75% RH) .

Q. Notes on Evidence Usage

  • Synthetic routes and SAR data are primarily derived from , and 17.
  • Purity and stability recommendations reference analytical methods in , and 12.
  • Patents () highlight broader therapeutic applications but require further validation.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-methoxy-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-methoxy-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate

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